molecular formula C14H25NO6S B2485783 Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate CAS No. 96846-35-4

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate

Cat. No.: B2485783
CAS No.: 96846-35-4
M. Wt: 335.42
InChI Key: ZJDODEKYCKYTHP-UHFFFAOYSA-N
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Description

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-documented. In

Scientific Research Applications

Synthesis and Peptide Research

Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate is utilized in the synthesis of various compounds. For instance, it is an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis. This compound is similar to COMU in terms of high reactivity and mechanism but is easier to prepare and reuse, resulting in less chemical waste (Thalluri et al., 2013).

Enantioselective Synthesis

The compound is employed in the enantioselective synthesis of various amino acids, such as the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid from ethyl 3-cyclohexyl-2,3-dihydroxypropanoate (Alonso et al., 2005).

Advanced Ligand Synthesis

This chemical is also pivotal in creating advanced ligands, such as the synthesis of a new bifunctional cyclen-based ligand involving selective deprotection of the ethyl carboxylate group in the side chain (Řezanka et al., 2008).

Preparing Novel Compounds

It is instrumental in forming new compounds, such as the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, where the amino group is protected by reacting with di-tert-butyl dicarbonate (Wu, 2011).

Synthesis of Amino- and Sulfanyl-Derivatives

The compound is key in synthesizing amino- and sulfanyl-derivatives of benzoquinazolinones, contributing to the development of potential cytotoxicity compounds against cancer cells (Nowak et al., 2015).

Synthesis of Neuroexcitants

It is used in the synthesis of neuroexcitants like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of a neuroexcitant amino acid (Pajouhesh et al., 2000).

Properties

IUPAC Name

ethyl 3-(2-ethoxy-2-oxoethyl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6S/c1-6-19-11(16)9-22-8-10(12(17)20-7-2)15-13(18)21-14(3,4)5/h10H,6-9H2,1-5H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDODEKYCKYTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSCC(C(=O)OCC)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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